Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine
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Overview
Description
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is an oligopeptide composed of five amino acids: phenylalanine, glycine, proline, phenylalanine, and arginine. . Oligopeptides play crucial roles in various biological processes, including signaling, regulation, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed from the N-terminus of the anchored amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the deprotected amino acid on the resin.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides through disulfide bonds, while substitution can yield modified peptides with altered sequences .
Scientific Research Applications
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclo(phenylalanyl-prolyl): A cyclic dipeptide with similar structural features.
Prolylphenylalanine: A dipeptide with a similar sequence but shorter chain length.
N-Succinyl-Ala-Ala-Pro-Phe-pNA: A tetrapeptide with a similar sequence but different functional groups.
Uniqueness
Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .
Properties
CAS No. |
53807-05-9 |
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Molecular Formula |
C31H42N8O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
MHGIZRIARZNIBU-QORCZRPOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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